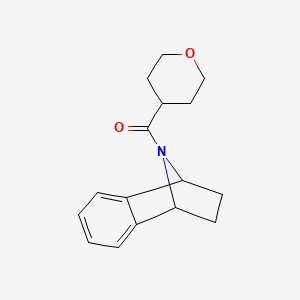

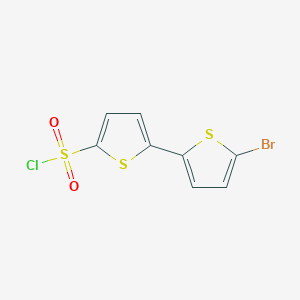

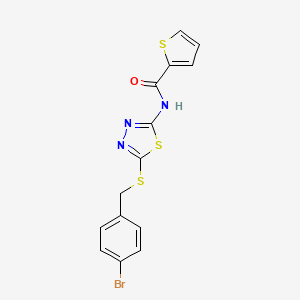

![molecular formula C20H17N3O4S B2370510 (2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide CAS No. 315241-29-3](/img/structure/B2370510.png)

(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide, also known as MNTX, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. It belongs to the family of enkephalinase inhibitors, which are compounds that inhibit the breakdown of enkephalins, endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- A study by Rahman et al. (2005) explores the synthesis of novel compounds related to (2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide. This research discusses the structural assignment, stereochemistry, and biological assays of these compounds, contributing to the understanding of their potential biological activities (Rahman et al., 2005).

Synthesis Techniques

- The efficient synthesis of related benzothiazine and acrylamide compounds is detailed by Souza et al. (2010). This paper provides insight into the synthesis process, which is relevant for the development of similar compounds like the one (Souza et al., 2010).

Application in Solution Phase Library Synthesis

- Bailey et al. (1999) demonstrate the use of a related compound for N-protection in the multiparallel solution phase synthesis of substituted benzamidines. This application shows the utility of such compounds in chemical synthesis (Bailey et al., 1999).

Anticancer Activity Evaluation

- Ravinaik et al. (2021) discuss the design, synthesis, and anticancer evaluation of substituted benzamides, which are structurally related to the compound . The study reveals insights into their potential anticancer activities, indicating the relevance of such compounds in medical research (Ravinaik et al., 2021).

Antimicrobial and Anticancer Potentials

- Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, evaluating their antimicrobial and anticancer potentials. This research helps to understand the broader implications of compounds similar to the one (Deep et al., 2016).

Eigenschaften

IUPAC Name |

(E)-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c1-27-17-9-4-15(5-10-17)12-18-13-21-20(28-18)22-19(24)11-6-14-2-7-16(8-3-14)23(25)26/h2-11,13H,12H2,1H3,(H,21,22,24)/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRSSYZXBOCTCR-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

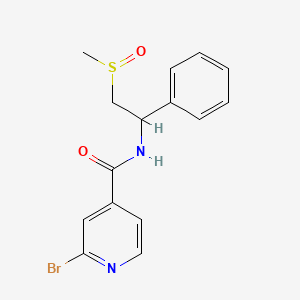

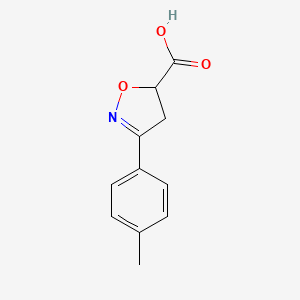

![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid](/img/structure/B2370428.png)

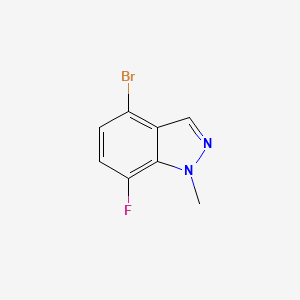

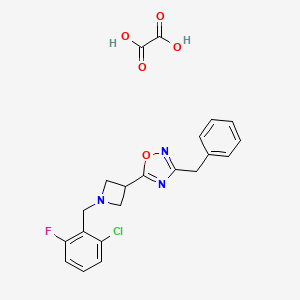

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2370434.png)

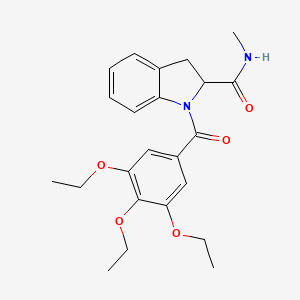

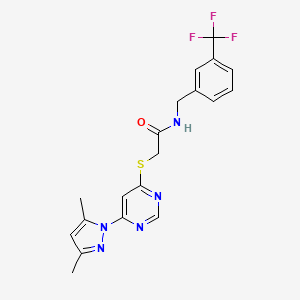

![Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate](/img/structure/B2370444.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2370445.png)